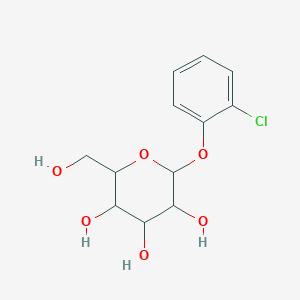

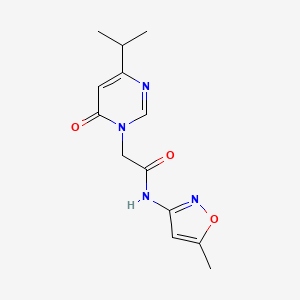

![molecular formula C18H11FN2S B2648570 (2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile CAS No. 72740-57-9](/img/structure/B2648570.png)

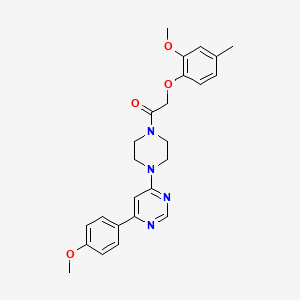

(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile” is an organic molecule that contains a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom), two phenyl rings (six-membered carbon rings), a nitrile group (a carbon triple-bonded to a nitrogen), and a fluorine atom .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a certain degree of conjugation (alternating single and double bonds), which could give it interesting electronic properties. The presence of electronegative atoms like nitrogen, sulfur, and fluorine would also likely influence its chemical behavior .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, this compound is likely to be solid at room temperature given its molecular weight. Its solubility would depend on the specific arrangement of its atoms and the presence of polar groups .Scientific Research Applications

Fluorescent pH Sensors

One significant application of thiazole derivatives is in the development of fluorescent pH sensors. A study describes the design and synthesis of a heteroatom-containing organic fluorophore exhibiting aggregation-induced emission (AIE) characteristics. This fluorophore demonstrates reversible fluorescence upon protonation and deprotonation, enabling its use as a pH sensor in both solution and solid states, as well as a chemosensor for detecting acidic and basic organic vapors (Yang et al., 2013).

Multi-Stimuli Responsive Materials

Another application is in the development of multi-stimuli responsive materials. A novel V-shaped molecule demonstrated morphology-dependent fluorochromism, induced by mechanical force or pH stimuli, showing potential as a security ink without the need for a covering reagent (Lu & Xia, 2016).

Antitumor Properties

Thiazole derivatives have been synthesized and evaluated for their antitumor properties, showing potent cytotoxicity in vitro against certain human breast cell lines. These compounds demonstrate a biphasic dose-response relationship, highlighting their potential in pharmaceutical development (Hutchinson et al., 2001).

Organic Light-Emitting Diodes (OLEDs)

Thiazole derivatives are also utilized in the synthesis of materials for OLEDs. A study introduced a new bipolar fluorophore, showing impressive performance as the emitting layer in non-doped OLEDs and as a host for phosphorescent OLEDs (PhOLEDs), achieving high external quantum efficiency and low efficiency roll-off at high brightness (Liu et al., 2016).

Chemosensors for Metal Ions

Thiazole-based Schiff base receptors have been reported for their selective and sensitive detection of metal ions, such as Al3+, demonstrating quick responses and excellent selectivity (Manna et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FN2S/c19-16-8-6-14(7-9-16)17-12-22-18(21-17)15(11-20)10-13-4-2-1-3-5-13/h1-10,12H/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMOJXXBCIJENZ-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

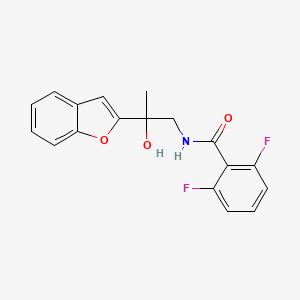

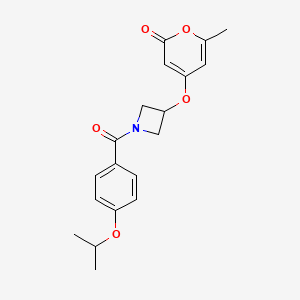

![2-(Benzylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2648489.png)

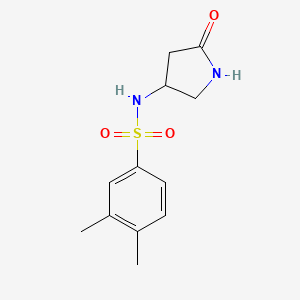

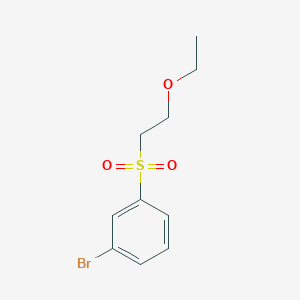

![1-Phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione](/img/structure/B2648490.png)

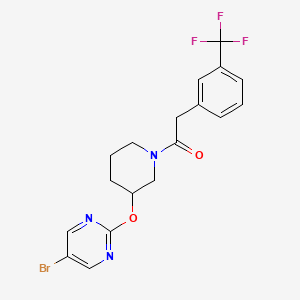

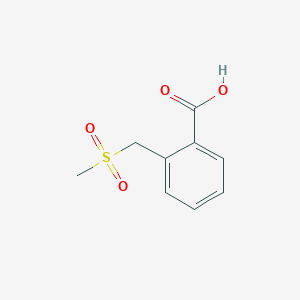

![2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2648491.png)

![2-Isobutylsulfanyl-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2648501.png)